molecular formula C18H18F3NO2 B1221363 Ufenamate CAS No. 67330-25-0

Ufenamate

Cat. No. B1221363
CAS RN: 67330-25-0
M. Wt: 337.3 g/mol
InChI Key: JDLSRXWHEBFHNC-UHFFFAOYSA-N
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Description

Ufenamate is a lipophilic drug whose characteristics and interactions with various substances have been studied extensively. It's known for its penetration abilities into the skin when mixed with certain oily vehicles, indicating its significant solubility and interaction potential with biological membranes.

Synthesis Analysis

The synthesis of compounds related to Ufenamate can involve multi-component reactions, such as the Ugi reaction, which allows for the creation of complex molecules. For instance, the Ugi four-component reaction has been used to synthesize carfentanil amide opioids, which, like Ufenamate, involve complex organic structures and can interact with biological receptors (A. Váradi et al., 2015).

Molecular Structure Analysis

The molecular structure of Ufenamate and related compounds often involves intricate arrangements of atoms that facilitate their biological activity. For instance, metal complexes with mefenamato ligand have been synthesized and characterized, revealing unique structural features that could influence their interaction with biological systems (Michał Gacki et al., 2020).

Chemical Reactions and Properties

Ufenamate's chemical properties, such as its ability to penetrate skin layers, can be influenced by the characteristics of the vehicles it is mixed with. Studies have shown that its skin penetration varies with the type of vehicle, affecting its delivery and efficacy (Hayato Iino et al., 2017).

Physical Properties Analysis

The physical properties of Ufenamate, including its solubility and interaction with other substances, are crucial for its application in various fields. Its penetration ability into the skin, influenced by different vehicles, highlights its physical interaction capabilities, which are essential for its effectiveness (Hayato Iino et al., 2015).

Chemical Properties Analysis

The chemical interactions of Ufenamate, especially its binding and inhibition capabilities, are significant for its function. Its binding to proteins and potential to inhibit certain biological processes are areas of interest in understanding its broader applications and effects (J. Cousin & R. Motais, 1982).

Scientific Research Applications

  • Application in Dermatology

    • Summary of Application : Ufenamate is used in dermatology for treating skin diseases such as acute and chronic eczema, contact dermatitis, diaper dermatitis, miliaria, and atopic dermatitis .
    • Methods of Application : Ufenamate is applied to the skin using different vehicles like liquid paraffin (LP) or purified water containing polysorbate 80 at a dose of 2 μL/cm² .
    • Results : The study found that Ufenamate penetration into intact and stripped skin using a water vehicle was respectively 5 and 10 times higher than that using LP .
  • Application in Pharmacology

    • Summary of Application : Ufenamate is studied for its skin penetration characteristics when mixed with different oily vehicles .
    • Methods of Application : Ufenamate was mixed in each vehicle at 5% and applied at a rate of 2 mg/cm² to intact, stripped, and delipidized Yucatan micropig skin .
    • Results : The skin penetration amounts of Ufenamate from liquid oils were significantly higher than those from white petrolatum (WP). The amounts of Ufenamate were in the order WP<LP≤ICS<IPM, which was the same as that of the vehicle viscosities .
  • Application in Medicine

    • Summary of Application : Topical application of butyl flufenamate ointment on the skin can promote healing of cranial defects in mice .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The study showed that topical application of butyl flufenamate ointment accelerated the healing of cranial defects in mice .
  • Application in Market Research

    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The global Ufenamate market size in 2023 was significant, and the industry’s compound annual growth rate (CAGR) is expected to be substantial from 2024 till 2031 .
  • Application in Biomedical Research

    • Summary of Application : Butyl flufenamate ointment has been found to promote cranial defect healing in mice by inducing BMP2 secretion in skin mesenchymal stem cells .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The study found that application of butyl flufenamate ointment on the surface of the skin accelerated the healing of cranial defects in mice .
  • Application in Skin Penetration Studies

    • Summary of Application : Ufenamate has been studied for its skin penetration characteristics when applied to intact, stripped, or delipidized skin using different vehicles .
    • Methods of Application : Ufenamate was applied to the skin using liquid paraffin (LP) or purified water containing polysorbate 80 at a dose of 2 μL/cm² .
    • Results : The study found that Ufenamate penetration into intact and stripped skin using a water vehicle was respectively 5 and 10 times higher than that using LP .
  • Application in Oily Vehicle Studies

    • Summary of Application : The skin penetration amounts of Ufenamate from different oily vehicles were compared .
    • Methods of Application : Ufenamate was mixed in each vehicle at 5% and applied at a rate of 2 mg/cm² to intact, stripped, and delipidized Yucatan micropig skin .
    • Results : The skin penetration amounts of Ufenamate from liquid oils were significantly higher than those from white petrolatum (WP). The amounts of Ufenamate were in the order WP<LP≤ICS<IPM, which was the same as that of the vehicle viscosities .

Safety And Hazards

Ufenamate is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

The market for Ufenamate is expected to witness significant growth in the coming years. The increasing prevalence of osteoarthritis, coupled with the rising geriatric population, is driving the demand for effective pain management medications like Ufenamate . Additionally, advancements in drug delivery systems are also playing a significant role in driving the growth of the Ufenamate market .

properties

IUPAC Name

butyl 2-[3-(trifluoromethyl)anilino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-2-3-11-24-17(23)15-9-4-5-10-16(15)22-14-8-6-7-13(12-14)18(19,20)21/h4-10,12,22H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLSRXWHEBFHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867269
Record name Butyl flufenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ufenamate

CAS RN

67330-25-0
Record name Ufenamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67330-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ufenamate [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067330250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl flufenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name butyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UFENAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z7O7C1SLZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In anhydrous dimethyl formamide was dissolved 3.2 g. of potassium salt of N-(3-trifluoromethylphenyl)anthranilic acid. To the solution was added 5.0 g. of n-butyl bromide. The mixture was heated at 100°-120° C. for 5 hrs. while stirring. The precipitated potassium bromide was taken out by filtration. The filtrate was concentrated and the residue obtained was distilled to obtain 3.1 g. of light yellow liquid having a boiling point of 190°-192° C. (5 mmHg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
H Iino, M Fujii, M Fujino, S Kohara… - Biological and …, 2017 - jstage.jst.go.jp
… The amounts of ufenamate and IPM in the stratum corneum (SC), epidermis, and … of ufenamate from liquid oils were significantly higher than those from WP; the amounts of ufenamate …
Number of citations: 9 www.jstage.jst.go.jp
H Iino, M Fujii, M Fujino, N Koizumi… - Biological and …, 2015 - jstage.jst.go.jp
The purpose of this study was to clarify the effect of skin condition on skin penetration of the very high lipophilic drug, ufenamate (UF). UF was applied to stripped or delipidized skin …
Number of citations: 2 www.jstage.jst.go.jp
…, IT Acid, I Farnesil, T Acid, ISH Ufenamate… - plos.figshare.com
… Ufenamate Isopropylantipyrine …
Number of citations: 2 plos.figshare.com
M NATSUAKI - Environmental Dermatology, 2000 - jglobal.jst.go.jp
… Ufenamate About Ufenamate … Search "Ufenamate" …
Number of citations: 10 jglobal.jst.go.jp
Y Uwai, R Taniguchi, H Motohashi, H Saito… - Drug metabolism and …, 2004 - jstage.jst.go.jp
… uptake by both transporters was signiˆcantly inhibited by both loxoprofen and the trans-OH metabolite similar to other NSAIDs such as ibuprofen, indomethacin, ‰ufenamate and …
Number of citations: 95 www.jstage.jst.go.jp
T Li, Y Xin, D Liu, J Sun, J Li, Y Zhang… - Infectious Microbes & …, 2023 - journals.lww.com
Lyme disease (LD) is a tick-transmitted infection caused by Borrelia burgdorferi sensu lato species, which include B. burgdorferi, Borrelia afzelii and Borrelia garinii. The majority of …
Number of citations: 3 journals.lww.com
Y Gao, J Nie, Y Li, G Liao, Y Huo, XQ Hu - ChemCatChem, 2020 - Wiley Online Library
… For example, Mefenamic acid, Meclofenamates and Ufenamate possess good analgesic, anti-inflammatory and antipyretic activities (Figure 1).11 In addition, they are also precursors to …
P Prasher, M Sharma - gs-9973inhibitor.com
Anthranilic acid and its analogues present a privileged profile as pharmacophores for the rational development of pharmaceuticals deliberated for managing the pathophysiology and …
Number of citations: 0 gs-9973inhibitor.com
K Matsuzaki, K Okuyama, E Tokunaga, N Saito… - Organic …, 2015 - ACS Publications
… We succeeded in synthesizing a medicinally attractive SF 5 -analogue of the anti-inflammatory agent ufenamate in 97% yield under the same conditions (Scheme 6). …
Number of citations: 54 pubs.acs.org
Y Wang, M Fan, H Wang, Y You, C Wei, M Liu, A Luo… - Medicine, 2022 - journals.lww.com
… otone OR tanderil OR piketoprofen OR calmatel OR triparsean OR piroxicam OR feldene OR pranoprofen OR oftalar OR pranox OR suxibuzone OR danilon OR flamilon OR ufenamate …
Number of citations: 1 journals.lww.com

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